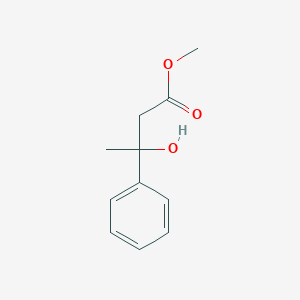
Methyl 3-hydroxy-3-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-3-phenylbutanoate: is an organic compound belonging to the ester family. It features a hydroxyl group, a phenyl group, and a butanoate ester group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction Method: One common method involves the reduction of methyl 3-oxo-3-phenylpropanoate using sodium borohydride in methanol at low temperatures (around -40°C).
Inversion Method: Another method involves the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6.
Industrial Production Methods: Industrial production methods for methyl 3-hydroxy-3-phenylbutanoate typically involve large-scale synthesis using cost-effective and high-yield protocols. The reduction and inversion methods mentioned above are scalable and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-hydroxy-3-phenylbutanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: N-bromosuccinimide (NBS) is often used for free radical bromination at the benzylic position.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Chemistry: Methyl 3-hydroxy-3-phenylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-3-phenylbutanoate involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the compound acts as an electrophile, accepting electrons from reducing agents such as sodium borohydride . In substitution reactions, it can undergo nucleophilic attack at the benzylic position, leading to the formation of new products .
Comparison with Similar Compounds
- Methyl 3-hydroxy-3-methylbutanoate
- Methyl 4-hydroxy-4-phenylbutanoate
- Ethyl 3-hydroxy-3-phenylbutanoate
Comparison:
- Methyl 3-hydroxy-3-methylbutanoate: Similar in structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications .
- Methyl 4-hydroxy-4-phenylbutanoate: Similar but with the hydroxyl and phenyl groups on the fourth carbon, affecting its chemical behavior .
- Ethyl 3-hydroxy-3-phenylbutanoate: Similar but with an ethyl ester group, which can influence its physical properties and reactivity .
Methyl 3-hydroxy-3-phenylbutanoate is unique due to its specific combination of functional groups, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
91970-87-5 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-phenylbutanoate |
InChI |
InChI=1S/C11H14O3/c1-11(13,8-10(12)14-2)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
InChI Key |
OCRIKZFVBFHUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















